Cas no 2323715-00-8 (1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one)

1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one structure
2323715-00-8 structure
商品名:1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one
CAS番号:2323715-00-8
MF:C8H11NO2
メガワット:153.178442239761
CID:6353808
PubChem ID:165767393

1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 2323715-00-8
    • 1-{6-oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one
    • EN300-6784798
    • 1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one
    • インチ: 1S/C8H11NO2/c1-2-7(10)9-4-3-8(9)5-11-6-8/h2H,1,3-6H2
    • InChIKey: ACBMLAYHPBKPLQ-UHFFFAOYSA-N
    • ほほえんだ: O1CC2(C1)CCN2C(C=C)=O

計算された属性

  • せいみつぶんしりょう: 153.078978594g/mol
  • どういたいしつりょう: 153.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 29.5Ų

1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6784798-10.0g
1-{6-oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one
2323715-00-8 95.0%
10.0g
$4236.0 2025-03-12
Enamine
EN300-6784798-0.05g
1-{6-oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one
2323715-00-8 95.0%
0.05g
$827.0 2025-03-12
Enamine
EN300-6784798-0.1g
1-{6-oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one
2323715-00-8 95.0%
0.1g
$867.0 2025-03-12
Enamine
EN300-6784798-0.5g
1-{6-oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one
2323715-00-8 95.0%
0.5g
$946.0 2025-03-12
Enamine
EN300-6784798-0.25g
1-{6-oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one
2323715-00-8 95.0%
0.25g
$906.0 2025-03-12
Enamine
EN300-6784798-5.0g
1-{6-oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one
2323715-00-8 95.0%
5.0g
$2858.0 2025-03-12
Enamine
EN300-6784798-2.5g
1-{6-oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one
2323715-00-8 95.0%
2.5g
$1931.0 2025-03-12
Enamine
EN300-6784798-1.0g
1-{6-oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one
2323715-00-8 95.0%
1.0g
$986.0 2025-03-12

1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one 関連文献

1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2323715-00-8 and Product Name: 1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one

The compound with the CAS number 2323715-00-8 and the product name 1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by a unique azaspiro framework, has garnered significant attention due to its potential biological activities and structural versatility. The compound's molecular architecture, featuring a prop-2-enone moiety linked to a 6-oxa-1-azaspiro[3.3]heptane core, positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.

Recent advancements in the field of medicinal chemistry have highlighted the importance of spirocyclic compounds in developing novel therapeutic agents. Spirocycles are known for their rigid three-dimensional structures, which can enhance binding affinity and selectivity in biological targets. The 6-Oxa-1-azaspiro[3.3]heptan-1-yl moiety in this compound contributes to its unique conformational properties, making it an attractive scaffold for designing molecules with specific pharmacological profiles. The presence of the prop-2-enone group further adds to its chemical diversity, enabling various functionalization strategies that could modulate its biological activity.

In the context of contemporary research, this compound has been investigated for its potential role in modulating enzyme activity and interacting with biological receptors. The azaspiro core has shown promise in several preliminary studies, where it demonstrated interactions with enzymes involved in metabolic pathways and signal transduction. These interactions are critical for understanding the compound's mechanism of action and its potential therapeutic applications. For instance, studies have suggested that spirocyclic compounds of similar structure may inhibit key enzymes that play a role in inflammation and oxidative stress, making them relevant for treating chronic diseases.

The propenone group in 1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one also offers opportunities for further chemical modification. This functionality can be utilized to develop derivatives with enhanced solubility, bioavailability, or targeted delivery systems. Researchers have explored various strategies to optimize the pharmacokinetic properties of such molecules, including conjugation with polymers or nanoparticles for controlled release formulations. These approaches are particularly relevant in the development of targeted therapies where precise delivery to affected tissues is crucial.

From a synthetic chemistry perspective, the preparation of 1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one involves intricate multi-step reactions that highlight the complexity of constructing spirocyclic frameworks. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods and asymmetric synthesis have made it possible to produce these compounds with greater efficiency and enantioselectivity. Such improvements are essential for scaling up production and conducting large-scale biological evaluations.

The biological evaluation of this compound has revealed intriguing properties that warrant further investigation. In vitro assays have shown that it exhibits moderate activity against certain enzymes and receptors, suggesting potential applications in areas such as pain management and anti-inflammatory therapy. Additionally, preliminary pharmacokinetic studies indicate that the compound has favorable properties for oral administration, including reasonable bioavailability and metabolic stability. These findings support its continued development as a lead compound for novel therapeutic agents.

The integration of computational methods into drug discovery has also played a significant role in understanding the potential of 1-{6-Oxa-1-azaspiro[3.3]heptan-1-yl}prop-2-en-1-one. Molecular modeling techniques have been used to predict binding modes and interactions with biological targets, providing valuable insights into its mechanism of action. These computational studies complement experimental efforts by identifying key residues involved in binding and suggesting modifications that could enhance potency or selectivity. The combination of experimental and computational approaches is increasingly becoming standard practice in modern drug discovery pipelines.

Future directions for research on this compound include exploring its interactions with additional biological targets and evaluating its efficacy in preclinical models. Studies could also focus on developing analogs with improved pharmacological profiles by modifying specific functional groups within the molecule. The spirocyclic core provides a robust scaffold that can be further tailored through rational design or high-throughput screening methodologies to identify new leads with enhanced therapeutic potential.

In summary, 1-{6-Oxa-1-azaspiro[3.3]heptan-1-y}propenone (CAS No: 2323715–00–8) represents a compelling molecule with significant potential in pharmaceutical research. Its unique structural features, combined with promising preliminary biological data, make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new applications for spirocyclic compounds, this molecule stands out as a valuable asset in the quest for novel treatments across various therapeutic areas.

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